Methyl 3-azido-2-hydroxypropionate
Description
Methyl 3-azido-2-hydroxypropionate is a multifunctional organic compound characterized by a methyl ester backbone with adjacent azide (-N₃) and hydroxyl (-OH) substituents at the 3- and 2-positions, respectively. Its molecular formula is C₄H₇N₃O₃, yielding a molecular weight of 145.12 g/mol. The compound combines the reactivity of an azide group (useful in click chemistry and bioconjugation) with the ester’s hydrolytic sensitivity and the hydroxyl group’s polarity.
Properties
Molecular Formula |
C4H7N3O3 |
|---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
methyl 3-azido-2-hydroxypropanoate |
InChI |
InChI=1S/C4H7N3O3/c1-10-4(9)3(8)2-6-7-5/h3,8H,2H2,1H3 |
InChI Key |
WXPNOMLJKFTBSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN=[N+]=[N-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Functional Group Variations
a) Methyl 3-aminopyrazinecarboxylate ()
- Molecular Formula : C₆H₇N₃O₂
- Molecular Weight : 153.14 g/mol
- Functional Groups: Methyl ester, amino (-NH₂), pyrazine ring.
- Key Differences: The pyrazine ring introduces aromaticity and planar geometry, contrasting with the aliphatic propionate chain in the target compound. The amino group is less reactive than the azide, limiting utility in click chemistry. Both compounds share solubility in polar aprotic solvents (e.g., DMSO, methanol) due to ester and polar substituents .
b) Azidothymidine (AZT) ()
- Molecular Formula : C₁₀H₁₃N₅O₄
- Functional Groups : Azide, thymine nucleoside.
- Key Differences : AZT’s azide is part of a nucleoside analog, enabling antiviral activity via DNA chain termination. In contrast, Methyl 3-azido-2-hydroxypropionate lacks a sugar backbone, making it unsuitable for antiviral use but more versatile in synthetic organic chemistry .
c) 3-Hydroxypropionic Acid (3-HP) ()
- Molecular Formula : C₃H₆O₃
- Functional Groups : Carboxylic acid, hydroxyl.
- Key Differences : 3-HP is a free acid with industrial applications in bioplastics and acrylate production. Methyl esterification in the target compound enhances volatility and alters solubility, while the azide adds unique reactivity .
Functional Group Reactivity
Azide Group
- This compound : The azide enables Huisgen cycloaddition (click chemistry) for bioconjugation.
- AZT : Azide participates in metabolic inhibition but lacks click reactivity due to steric and electronic constraints in the nucleoside structure .
Ester Group
- Methyl Esters in Resin Compounds (): Esters like sandaracopimaric acid methyl ester exhibit stability in non-polar matrices, whereas this compound’s polar substituents may increase hydrolytic sensitivity .
- Methyl Salicylate () : A simple aromatic ester with analgesic properties. Unlike the target compound, it lacks azide functionality, limiting its use in synthetic chemistry .

Hydroxyl Group
- The hydroxyl group in the target compound enhances solubility in water and alcohols, similar to 3-HP (). However, steric hindrance from the adjacent azide may reduce hydrogen-bonding efficiency compared to unsubstituted hydroxypropionates .
Physical and Chemical Properties
*Inferred based on structural analogs.
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